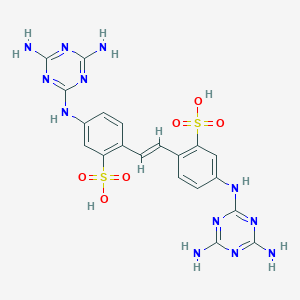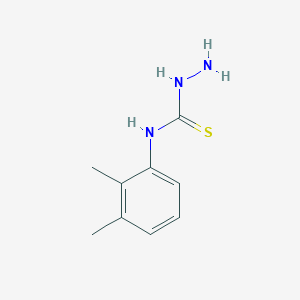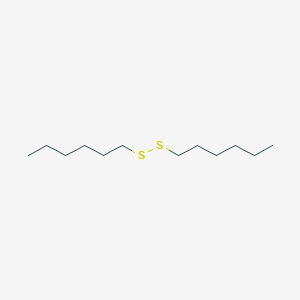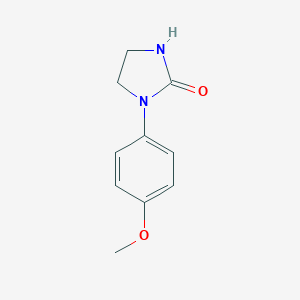
1-(3-Methoxyphenyl)imidazolidin-2-one
Übersicht
Beschreibung
1-(3-Methoxyphenyl)imidazolidin-2-one, also known as methoxyphenyl imidazolidinone (MPI), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. MPI is a cyclic urea derivative that possesses a unique chemical structure, making it a promising candidate for drug design and development.
Wirkmechanismus
The mechanism of action of MPI is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in inflammation and cancer. Studies have shown that MPI inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of inflammatory mediators. Additionally, MPI has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
MPI has been shown to exhibit potent anti-inflammatory and anti-cancer activities in various in vitro and in vivo models. Studies have shown that MPI inhibits the production of inflammatory mediators, such as prostaglandins and nitric oxide, and induces apoptosis in cancer cells. Additionally, MPI has been shown to enhance the delivery of drugs to cancer cells, making it a promising candidate for drug delivery systems.
Vorteile Und Einschränkungen Für Laborexperimente
MPI possesses several advantages for lab experiments, including its simple and efficient synthesis method, potent anti-inflammatory and anti-cancer activities, and ability to enhance drug delivery. However, MPI also has some limitations, including its limited solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of MPI. One potential direction is the optimization of MPI's chemical structure to enhance its potency and selectivity for specific targets. Additionally, further studies are needed to understand the mechanism of action of MPI and its potential applications in other fields, such as material science and agriculture. Finally, the development of MPI-based drug delivery systems for the treatment of cancer and other diseases is a promising direction for future research.
Wissenschaftliche Forschungsanwendungen
MPI has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer and inflammation. Studies have shown that MPI exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the activity of various enzymes and pathways involved in these diseases. Additionally, MPI has been investigated for its ability to enhance the delivery of drugs to cancer cells, making it a promising candidate for drug delivery systems.
Eigenschaften
CAS-Nummer |
14599-72-5 |
|---|---|
Produktname |
1-(3-Methoxyphenyl)imidazolidin-2-one |
Molekularformel |
C10H12N2O2 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
1-(3-methoxyphenyl)imidazolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-4-2-3-8(7-9)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13) |
InChI-Schlüssel |
FHOSRSXSSQXNOL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CCNC2=O |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCNC2=O |
Andere CAS-Nummern |
14599-72-5 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

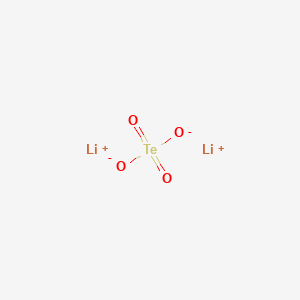
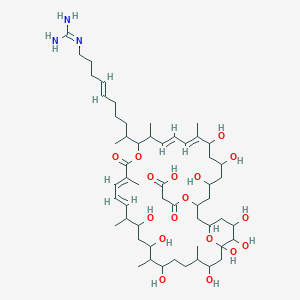
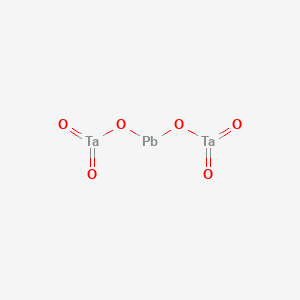
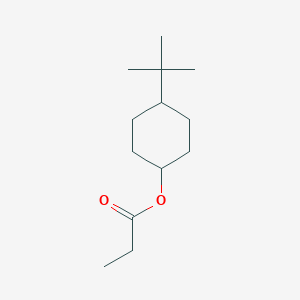
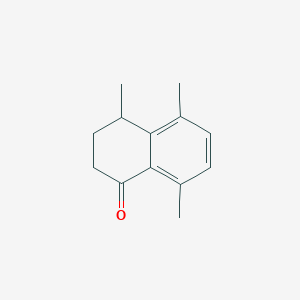
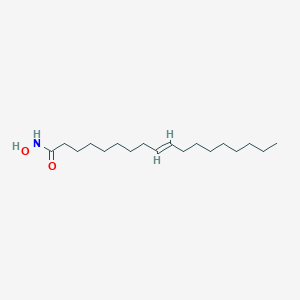

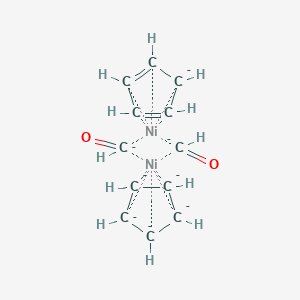
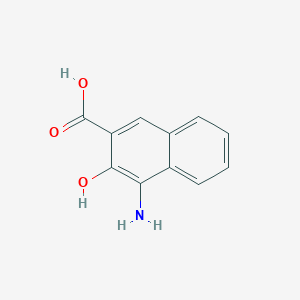
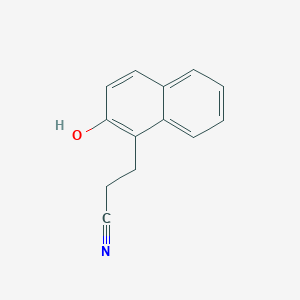
![[Cyclohexyl(diphenyl)methyl]benzene](/img/structure/B76563.png)
